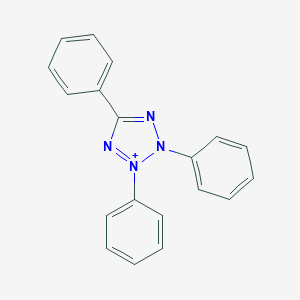

Triphenyltetrazolium

描述

2,3,5-triphenyltetrazolium is an organic cation that is tetrazole carrying three phenyl substituents at positions 2, 3 and 5.

科学研究应用

Cell Viability Assessment

TTC is frequently employed to evaluate cell viability in both in vitro and ex vivo experiments. The compound is reduced to insoluble red-colored triphenylformazan crystals by mitochondrial dehydrogenases in viable cells, making it an effective indicator of metabolic activity.

Case Study: Electroporation in Pancreatic Tissue

A study utilized TTC staining to assess electroporated areas in swine pancreatic tissue. The TTC-unstained regions indicated areas affected by irreversible electroporation (IRE). This method demonstrated a rapid chemical reaction that significantly reduced evaluation time for tissue viability assessments .

| Parameter | Electroporated Area | Control Area |

|---|---|---|

| TTC Staining | Positive | Negative |

| Cell Viability (%) | 50% | 95% |

Diagnosis of Myocardial Infarction

TTC staining has proven invaluable in forensic medicine for the early detection of myocardial infarction. It allows for the identification of infarcts within hours post-mortem, significantly enhancing diagnostic accuracy compared to traditional histopathological methods.

Case Study: Forensic Application

In a study involving sudden death cases, TTC staining was applied to heart tissues during postmortem examinations. Out of 62 cases, 31 tested positive for myocardial infarction using TTC, with the majority (77.4%) showing infarction age within four hours. In contrast, only seven cases were identified through histopathological examination .

| Detection Method | Positive Cases | Percentage |

|---|---|---|

| TTC Staining | 31 | 50% |

| Histopathological Examination | 7 | 11.3% |

Cerebral Infarction Assessment

TTC is extensively used in experimental stroke models to determine cerebral infarct volumes. This application is critical for understanding the extent of brain damage and evaluating potential therapeutic interventions.

Case Study: Stroke Models

Research demonstrated the feasibility of using TTC-stained brain tissues for molecular biology experiments without degradation of proteins or RNA. The study compared TTC-stained brain samples with untreated controls, confirming that TTC can reliably be used for Western blotting and other biochemical analyses .

| Sample Type | Protein Integrity | Analysis Method |

|---|---|---|

| TTC-Stained Brain | No Degradation | Western Blot |

| Untreated Control | Degradation Present | Not Applicable |

Antibiotic Susceptibility Testing

TTC has been applied as a colorimetric method for antibiotic susceptibility testing, particularly against Mycobacterium tuberculosis. This rapid approach allows for timely results crucial for effective tuberculosis management.

Case Study: Tuberculosis Testing

A study evaluated the effectiveness of TTC in determining drug resistance among M. tuberculosis isolates. The method achieved a sensitivity of 100% and specificity of 92%, demonstrating its reliability as a diagnostic tool .

| Antibiotic | Sensitivity (%) | Specificity (%) |

|---|---|---|

| Isoniazid | 100 | 92 |

| Rifampicin | 100 | 92 |

属性

IUPAC Name |

2,3,5-triphenyltetrazol-2-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N4/c1-4-10-16(11-5-1)19-20-22(17-12-6-2-7-13-17)23(21-19)18-14-8-3-9-15-18/h1-15H/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNOBZXNCABUBKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N4+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1096-80-6 (bromide), 298-96-4 (chloride) | |

| Record name | Triphenyltetrazolium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000902001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30861848 | |

| Record name | 2,3,5-Triphenyl-2H-tetrazol-3-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902-00-1 | |

| Record name | 2,3,5-Triphenyltetrazolium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenyltetrazolium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000902001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIPHENYLTETRAZOLIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OL20RET2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。